molecular formula C13H13N5O2 B2719294 [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-38-7

[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2719294
CAS No.: 1006444-38-7
M. Wt: 271.28
InChI Key: UOCTWXQNHOWNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₃H₁₃N₅O₂ (as per ) or C₁₆H₁₄F₃N₅O₂ (fluorinated derivatives, ) Molecular Weight: 271.28 g/mol (C₁₃H₁₃N₅O₂) or 321.29 g/mol (C₁₆H₁₄F₃N₅O₂) CAS Numbers: 1006444-38-7 (non-fluorinated), 1006444-93-4 (fluorinated variant) Purity: ≥95% (commonly reported across sources)

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring and a pyridine ring. It is frequently studied as a precursor or analog of HSP90 inhibitors and kinase-targeting agents .

Properties

IUPAC Name

2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-12-10(9-5-15-17(2)6-9)3-4-14-13(12)18(16-8)7-11(19)20/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCTWXQNHOWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CN(N=C3)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, with the CAS number 1006444-38-7, is a compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C₁₃H₁₃N₅O₂, with a molecular weight of 271.275 g/mol. Its structure features multiple heterocycles, which are known for their biological significance.

PropertyValue
CAS Number1006444-38-7
Molecular FormulaC₁₃H₁₃N₅O₂
Molecular Weight271.275 g/mol

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. In a study focusing on TASK-3 inhibitors, it was noted that compounds containing the pyrazolo[3,4-b]pyridine scaffold showed promising results against various cancer cell lines. The compound's structural characteristics enable it to interact with key biological targets involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazolo[3,4-b]pyridine derivatives have demonstrated effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. In vitro studies showed that these compounds can inhibit the growth of M. tuberculosis H37Rv strain, suggesting potential applications in treating tuberculosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds are being investigated for their ability to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism is thought to involve inhibition of specific phosphodiesterases and modulation of adenosine receptors .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cancer progression.
  • Receptor Modulation : It may act on adenosine receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antibacterial Mechanisms : The compound's structure allows it to disrupt bacterial cell wall synthesis or function.

Study on Antitumor Activity

In a recent study published in Bioorganic Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitumor efficacy through various assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Evaluation Against Mycobacterium tuberculosis

A study aimed at identifying new anti-tubercular agents included this compound as part of a library screening against M. tuberculosis. The findings revealed that compounds with similar scaffolds showed significant inhibitory concentrations (IC50) ranging from 2 to 5 µM, indicating their potential as lead compounds for further development in tuberculosis therapy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development. Notable activities include:

  • Anticancer Properties :
    • Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have shown cytotoxic effects against various cancer cell lines, such as cervical HeLa and prostate DU 205 cells. These compounds are being studied for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting that [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown promise in antimicrobial studies, indicating effectiveness against various bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance .

Synthetic Applications

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that utilize pyrazole derivatives as precursors. The development of efficient synthetic routes is crucial for scaling up production for pharmaceutical applications.

Synthetic Pathways

MethodologyDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields when synthesizing pyrazolo compounds .
Green Chemistry ApproachesEmphasizes the use of environmentally friendly solvents and conditions to reduce waste during synthesis .

Case Studies

Several studies highlight the application of this compound in drug discovery:

  • Case Study on Anticancer Activity :
    • A study demonstrated that derivatives containing the pyrazolo[3,4-b]pyridine scaffold exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the targeting of specific molecular pathways involved in cancer progression .
  • Research on Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory mechanisms revealed that compounds similar to this compound inhibited the NF-kB signaling pathway, which plays a critical role in inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Applications/Findings CAS Number References
[Target Compound] 3-methyl, 4-(1-methylpyrazol-4-yl) 271.28 Preclinical studies for kinase modulation 1006444-38-7
Pimitespib (TAS-116) 3-ethyl, benzamide group 522.61 Approved HSP90 inhibitor for GIST 1260533-36-5
[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[...]acetic acid 4-difluoromethyl, 6-methoxyphenyl 347.32 Enhanced metabolic stability 937607-18-6
[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)...] 3-cyclopropyl, 4-difluoromethyl 375.38 High-throughput screening hit for oncology 1170416-36-0

Key Findings from Comparative Studies

Bioactivity

  • Target Compound : Demonstrates moderate HSP90α/β inhibition (IC₅₀ ~50 nM in preliminary assays) but lacks the oral bioavailability seen in Pimitespib due to its smaller lipophilic profile .
  • Pimitespib : Superior oral bioavailability (90% in murine models) attributed to the benzamide group and ethyl substituent, which enhance membrane permeability .
  • Fluorinated Derivatives : Compounds with difluoromethyl or trifluoromethyl groups (e.g., C₁₆H₁₄F₃N₅O₂) show improved target binding (ΔG = -9.2 kcal/mol) due to halogen bonding with kinase ATP pockets .

Solubility and Stability

  • The acetic acid group in the target compound confers aqueous solubility (2.1 mg/mL at pH 7.4), whereas analogs with hydrophobic substituents (e.g., cyclopropyl) exhibit reduced solubility (<0.5 mg/mL) .
  • Fluorinated derivatives show increased plasma stability (t₁/₂ > 6 hours vs. 2 hours for non-fluorinated analogs) due to resistance to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.